molecular formula C8H7Br3O B2695109 2,4-Dibromo-1-(2-bromoethoxy)benzene CAS No. 76429-66-8

2,4-Dibromo-1-(2-bromoethoxy)benzene

Cat. No. B2695109
CAS RN: 76429-66-8
M. Wt: 358.855
InChI Key: ZJAWXCGAPUYTAZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(2-bromoethoxy)benzene is a chemical compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and a bromoethoxy group . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Synthesis and Polymer Research

2,4-Dibromo-1-(2-bromoethoxy)benzene is a versatile compound used in the synthesis of various polymeric materials. It has been utilized in the synthesis and characterization of comb-like polyphenylenes via Suzuki coupling of polystyrene macromonomers prepared by atom transfer radical polymerization. These materials, characterized by high solubility in common organic solvents at room temperature, are synthesized using a central dibromobenzene ring as a bifunctional initiator, leading to polymers with alternating polystyrene and hexyl side chains. This approach opens avenues for designing polymers with specific properties tailored to applications in coatings, adhesives, and other materials science domains (Cianga & Yagcı, 2002).

Organic Synthesis

The compound plays a critical role in organic synthesis, offering pathways to synthetically valuable dibromobenzenes. These precursors are crucial for various organic transformations, especially those involving the formation of benzynes, which are intermediates in the synthesis of complex organic molecules. Research describes efficient methods for synthesizing dibromobenzene derivatives, demonstrating the compound's utility in constructing diverse organic structures with potential applications in drug discovery and materials science (Diemer, Leroux, & Colobert, 2011).

Environmental Science

In environmental science, the oxidative thermal degradation of related bromophenols has been studied to understand the mechanisms of dioxin formation at high temperatures. Such research is crucial for assessing the environmental impact of brominated flame retardants and their thermal degradation products. The insights gained from these studies help in developing strategies to minimize the formation of toxic byproducts during the disposal and recycling of brominated materials (Evans & Dellinger, 2005).

Crystal Engineering

The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives sheds light on molecular interactions and packing structures in the solid state, offering insights into crystal engineering. The research on these derivatives reveals significant differences in packing interactions, governed by C–Br...π(arene) interactions, C–H...Br hydrogen bonds, and Br...Br interactions. Understanding these interactions is pivotal in the design of molecular materials with desired physical and chemical properties, applicable in electronics, photonics, and pharmaceuticals (Manfroni et al., 2021).

properties

IUPAC Name

2,4-dibromo-1-(2-bromoethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAWXCGAPUYTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034061
Record name 2,4-Dibromo-1-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76429-66-8
Record name 2,4-Dibromo-1-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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